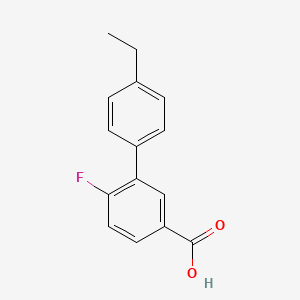

3-(4-Ethylphenyl)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUNULRWBOGHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680862 | |

| Record name | 4'-Ethyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-66-9 | |

| Record name | 4'-Ethyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Fluorinated Benzoic Acid Derivatives in Organic Synthesis

Fluorinated benzoic acid derivatives are a cornerstone of modern organic synthesis, prized for the unique physicochemical properties that the fluorine atom imparts to the aromatic ring. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions, making these derivatives highly valuable in medicinal chemistry and materials science. mdpi.cominnospk.com

The strategic placement of fluorine on a benzoic acid scaffold can lead to enhanced biological activity. innospk.com For instance, 4-fluorobenzoic acid serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals, where the fluorine atom can improve the efficacy and bioavailability of the final product. innospk.com The synthesis of fluorinated benzoic acids can be achieved through various methods, including the Schiemann reaction, which introduces fluorine via diazotization of an aminobenzoic acid. wikipedia.org The versatility of these compounds is further demonstrated by their use as building blocks for more complex molecules, such as those with potential anti-inflammatory or anticancer properties. innospk.com

The acidity (pKa) of benzoic acid is also influenced by the position of the fluorine substituent. For example, 3-fluorobenzoic acid has a pKa of 3.86, which is lower than that of 4-fluorobenzoic acid (pKa 4.14), indicating that the position of the fluorine atom can be used to fine-tune the electronic characteristics of the molecule. wikipedia.orgwikipedia.org

Table 1: Physicochemical Properties of Selected Fluorobenzoic Acids

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 4.14 wikipedia.org |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123 | 3.86 wikipedia.org |

| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 138-140 | Not available |

This table presents a selection of fluorinated benzoic acids and their key physicochemical properties, illustrating the impact of fluorine substitution.

Significance of Substituted Biphenyl Carboxylic Acids As Synthetic Intermediates and Building Blocks

Substituted biphenyl (B1667301) carboxylic acids represent another class of compounds with immense significance in organic synthesis and applied chemistry. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic activities, including anti-inflammatory, antihypertensive, and anticancer effects. ajgreenchem.comresearchgate.net The carboxylic acid functional group enhances the polarity and hydrophilicity of these molecules, which can positively impact their bioavailability. ajgreenchem.com

The synthesis of substituted biphenyl carboxylic acids is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comnih.gov This powerful and versatile reaction allows for the efficient formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. rsc.orgrsc.org The reaction conditions can often be performed in aqueous media, aligning with the principles of green chemistry. rsc.org

Beyond their pharmaceutical applications, substituted biphenyl carboxylic acids are also valuable in materials science. Their rigid, elongated structures make them suitable for the synthesis of liquid crystals, which have widespread applications in display technologies. mdpi.comresearchgate.netscispace.com The substitution pattern on the biphenyl rings can be tailored to control the mesomorphic properties, such as the temperature range of the liquid crystalline phases. mdpi.com Furthermore, these compounds serve as key intermediates in the production of high-performance polymers, where they contribute to enhanced thermal stability and mechanical strength. chemimpex.com

Table 2: Applications of Substituted Biphenyl Carboxylic Acids

| Application Area | Examples of Compounds/Derivatives | Significance |

| Medicinal Chemistry | URAT1 inhibitors, Anticancer agents | Treatment of hyperuricemia, gout, and various cancers. ajgreenchem.commdpi.com |

| Materials Science | Liquid crystal precursors, Polymer monomers | Development of advanced display technologies and high-performance polymers. researchgate.netchemimpex.com |

| Organic Synthesis | Versatile building blocks | Enable the creation of complex molecular architectures. chemimpex.comresearchgate.net |

This table summarizes the major applications of substituted biphenyl carboxylic acids, highlighting their versatility.

Rationale for Dedicated Research on 3 4 Ethylphenyl 4 Fluorobenzoic Acid Architecture

Modern Cross-Coupling Methodologies for Biphenyl Construction

The formation of the aryl-aryl bond is the cornerstone of synthesizing diaryl compounds. Over the past few decades, transition-metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, offering high efficiency and broad functional group tolerance. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling in Diaryl Carboxylic Acid Synthesis

The Suzuki-Miyaura coupling is a foremost method for creating carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org For the synthesis of this compound, a logical disconnection points to the coupling of a 3-halo-4-fluorobenzoic acid derivative with 4-ethylphenylboronic acid.

The catalytic cycle generally accepted for the Suzuki reaction involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-4-fluorobenzoic acid), forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron species (4-ethylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed, and the reaction conditions are often tailored to the specific substrates. youtube.com A general procedure for a similar coupling to produce 3-(4-fluorophenyl)benzoic acid involves heating the aryl bromide and boronic acid with a palladium catalyst and a base like sodium carbonate in a suitable solvent mixture. chemicalbook.com

Furthermore, innovative approaches such as decarbonylative Suzuki-Miyaura coupling have been developed, which utilize widely available carboxylic acids directly as coupling partners, avoiding the need to pre-functionalize them into halides. nih.govrsc.org This strategy provides a more atom-economical route to unsymmetrical biaryl motifs. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temperature | Product Type | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | 3-Carboxyphenylboronic acid | Pd(EDTA) | Na₂CO₃ | H₂O | 100°C | 3-Arylbenzoic acid | chemicalbook.com |

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | Various | Various | Various | Biaryl | libretexts.org |

| Heterocyclic Carboxylic Acid | Arylboronic Acid | Pd Catalyst | - | - | - | Heterobiaryl | nih.govrsc.org |

| Diaryl Bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | - | Arylboronic Ester | youtube.com |

Other Transition-Metal-Mediated Carbon-Carbon Bond Formations for Aryl-Aryl Linkages

While the Suzuki-Miyaura coupling is highly prevalent, other transition-metal-catalyzed reactions are also effective for constructing aryl-aryl bonds. These methods provide alternative routes that may be advantageous depending on substrate availability and functional group compatibility.

Ullmann Reaction: One of the earliest methods for biaryl synthesis, the traditional Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures. wikipedia.org While classic conditions are harsh, modern modifications have been developed that use catalytic amounts of copper, often in the presence of ligands, allowing for milder reaction conditions. The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Nickel-Catalyzed Couplings: Nickel catalysts, being more earth-abundant and economical than palladium, are increasingly used for cross-coupling reactions. Nickel-catalyzed decarbonylative couplings of aryl esters or amides with organoboron reagents represent a powerful alternative for biaryl synthesis. nih.gov

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide, catalyzed by palladium. An activator, typically a fluoride (B91410) source like TBAF, is required to generate a hypervalent silicon species to facilitate transmetalation.

Regioselective Fluorination Techniques for Benzoic Acid Core Functionalization

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chemrxiv.org For the synthesis of this compound, the fluorine atom must be introduced regioselectively at the C4 position of the benzoic acid ring. This can be achieved either by starting with a pre-fluorinated building block or by fluorinating a benzoic acid derivative at a suitable stage. A common and effective strategy is to utilize 3-bromo-4-fluorobenzoic acid as a key intermediate for subsequent cross-coupling. google.comgoogle.cominnospk.com

Nucleophilic Fluorination Routes to Fluorobenzoic Acids

Nucleophilic fluorination methods are widely used for synthesizing fluoroarenes, especially those bearing electron-withdrawing groups that can activate the ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com

Halogen Exchange (Halex) Reaction: This SNAr reaction involves the displacement of a halide (typically chlorine or bromine) by a fluoride ion. The reaction requires an activated aromatic ring, often with an ortho or para electron-withdrawing group (like a nitro or cyano group). Sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comresearchgate.net Anhydrous TBAF has been shown to be a particularly efficient reagent for these transformations under mild conditions. researchgate.net

Balz-Schiemann Reaction: A classic method for introducing a fluorine atom into an aromatic ring, the Balz-Schiemann reaction proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. researchgate.net This salt is typically prepared by diazotizing an arylamine with sodium nitrite (B80452) in the presence of fluoroboric acid (HBF₄). orgsyn.org For example, 4-fluorobenzoic acid can be prepared from the ethyl ester of 4-aminobenzoic acid through this process, followed by hydrolysis. orgsyn.orgwikipedia.org

Deoxyfluorination of Carboxylic Acids: Direct conversion of a carboxylic acid to an acyl fluoride can be achieved using various deoxyfluorinating reagents. beilstein-journals.orgresearchgate.net While this functionalizes the carboxyl group rather than the ring, it highlights the diverse chemistry of nucleophilic fluorine.

Electrophilic Fluorination Strategies for Aromatic Carboxylic Acids

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). numberanalytics.com Achieving regioselectivity can be challenging and often relies on the directing effects of substituents already present on the ring.

Direct Fluorination with Electrophilic Reagents: Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination. numberanalytics.comnih.gov The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, direct fluorination of benzoic acid would be expected to yield primarily 3-fluorobenzoic acid. To achieve a different substitution pattern, a more complex strategy involving directing groups or starting from an isomerically different precursor would be necessary.

Radical Decarboxylative Fluorination: Recent advances have led to methods for the decarboxylative fluorination of benzoic acids. researchgate.netorganic-chemistry.org One innovative strategy uses a photoinduced ligand-to-metal charge transfer (LMCT) with a copper catalyst to generate an aryl radical from the benzoic acid, which can then be trapped by a fluorine source. organic-chemistry.org This approach allows for the fluorination of aromatic acids under mild conditions, overcoming some of the limitations of traditional methods. organic-chemistry.org

Table 2: Comparison of Aromatic Fluorination Methods

| Method | Fluorine Source | Typical Substrate | Key Features | Ref |

|---|---|---|---|---|

| Halogen Exchange (SNAr) | KF, CsF, TBAF | Activated Aryl Halide | Requires electron-withdrawing group; mild conditions possible. | numberanalytics.comresearchgate.net |

| Balz-Schiemann | Aryl Diazonium Tetrafluoroborate | Arylamine | Classic, reliable method; involves diazonium salt intermediate. | researchgate.netorgsyn.org |

| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich Arene | Subject to directing group effects; useful for direct C-H fluorination. | numberanalytics.comnih.gov |

| Decarboxylative Fluorination | - (via catalyst/reagent system) | Benzoic Acid | Modern method; proceeds via radical intermediate; mild conditions. | researchgate.netorganic-chemistry.org |

Introduction of Alkyl Substituents on Phenyl Rings

The 4-ethylphenyl moiety of the target molecule can be constructed using several classic organic reactions. The choice of method often depends on the desired regioselectivity and the need to avoid potential side reactions. The most common precursor for this fragment in a Suzuki coupling is 4-ethylphenylboronic acid. alibaba.comsigmaaldrich.com

Friedel-Crafts Alkylation: This is a direct method for attaching an alkyl group to an aromatic ring using an alkyl halide (e.g., ethyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.comfiveable.me A major drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group activates the ring towards further substitution. quora.com Another complication can be carbocation rearrangements, although this is not an issue with a simple ethyl group. To achieve mono-alkylation, benzene (B151609) is often used in large excess. An industrial variant uses ethene with an AlCl₃/HCl catalyst mixture. quora.com

Friedel-Crafts Acylation followed by Reduction: A more reliable and controlled method to introduce a primary alkyl group involves a two-step sequence. quora.comlibretexts.org

Friedel-Crafts Acylation: The aromatic ring is first acylated with an acyl halide (e.g., acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction forms an aryl ketone (e.g., acetophenone (B1666503) from benzene). Unlike alkylation, the acyl group is deactivating, which prevents further reaction on the ring, ensuring mono-substitution. masterorganicchemistry.com

Ketone Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (-CH₂-) group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step acylation-reduction strategy is often preferred in laboratory synthesis for its high regioselectivity and for avoiding the pitfalls of direct alkylation. quora.com The synthesis of the required 4-ethylphenylboronic acid would start from ethylbenzene (B125841), which can be brominated and then converted to the boronic acid via a Grignard or organolithium intermediate.

Table 3: Methods for Introducing an Ethyl Group on a Phenyl Ring

| Method | Reagents | Intermediate | Advantages | Disadvantages | Ref |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Ethyl Halide or Ethene, Lewis Acid (e.g., AlCl₃) | None | Direct, one-step process. | Risk of polyalkylation and rearrangement (for larger alkyls). | quora.com |

Convergent and Divergent Synthesis Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For this compound, a highly effective convergent approach is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgresearchgate.netfishersci.co.ukyonedalabs.com This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide.

In this strategy, the two key intermediates are 3-bromo-4-fluorobenzoic acid and 4-ethylphenylboronic acid. The synthesis of 3-bromo-4-fluorobenzoic acid can be achieved through a multi-step process starting from fluorobenzene. sigmaaldrich.comrsc.org This typically involves Friedel-Crafts acylation with acetyl chloride, followed by bromination and subsequent oxidation of the acetyl group to a carboxylic acid using a hypochlorite (B82951) solution. sigmaaldrich.comrsc.org The other coupling partner, 4-ethylphenylboronic acid, is a commercially available reagent. rsc.org Alternatively, it can be synthesized from 4-bromoethylbenzene via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.

The Suzuki-Miyaura coupling of these two fragments provides a direct route to the target molecule. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium carbonate. researchgate.netrsc.org

Table 1: Proposed Convergent Synthesis of this compound via Suzuki-Miyaura Coupling

| Step | Reactant 1 | Reactant 2 | Key Reagents and Conditions | Product |

| 1 | 3-Bromo-4-fluorobenzoic acid | 4-Ethylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | This compound |

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. This approach is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. For the synthesis of diaryl carboxylic acids related to this compound, 3-bromo-4-fluorobenzoic acid serves as an excellent common precursor.

Starting from 3-bromo-4-fluorobenzoic acid, a diverse range of 3-aryl-4-fluorobenzoic acids can be synthesized by employing different arylboronic acids in the Suzuki-Miyaura coupling reaction. This allows for the systematic variation of the substituent on the second aromatic ring. For instance, coupling with phenylboronic acid, 4-methoxyphenylboronic acid, or other substituted arylboronic acids would yield a library of compounds with different electronic and steric properties. The reaction conditions for these couplings are generally similar to those described for the convergent synthesis. rsc.org This strategy highlights the versatility of the Suzuki-Miyaura reaction in creating molecular diversity from a single, readily accessible intermediate. rsc.org

Table 2: Proposed Divergent Synthesis of 3-Aryl-4-fluorobenzoic Acids

| Common Intermediate | Coupling Partner (Arylboronic Acid) | Key Reagents and Conditions | Product |

| 3-Bromo-4-fluorobenzoic acid | Phenylboronic acid | Pd catalyst, Base, Solvent | 3-Phenyl-4-fluorobenzoic acid |

| 3-Bromo-4-fluorobenzoic acid | 4-Methoxyphenylboronic acid | Pd catalyst, Base, Solvent | 3-(4-Methoxyphenyl)-4-fluorobenzoic acid |

| 3-Bromo-4-fluorobenzoic acid | 3-Chlorophenylboronic acid | Pd catalyst, Base, Solvent | 3-(3-Chlorophenyl)-4-fluorobenzoic acid |

Green Chemistry Principles and Sustainable Synthetic Protocols for Substituted Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound and other substituted benzoic acids.

One key area for improvement is the solvent used in chemical reactions. Many traditional organic solvents are volatile, flammable, and toxic. The use of water as a solvent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has gained significant attention. acs.org The development of water-soluble catalysts and ligands has enabled efficient biaryl synthesis in aqueous media, often under milder conditions and with simplified product isolation. rsc.org For instance, using a water-soluble palladium-glycine complex has been shown to effectively catalyze the Suzuki-Miyaura coupling of aryl bromides containing a carboxylic acid group with various arylboronic acids at room temperature in neat water. rsc.org

Another important aspect of green chemistry is the use of catalytic rather than stoichiometric reagents to improve atom economy. The Suzuki-Miyaura reaction itself is a good example of a catalytic process. Further improvements can be made by using highly efficient catalysts that can be used at very low loadings (ppm levels) and can be recycled and reused. researchgate.net Nanocatalysts, for example, offer a large surface area and high catalytic activity, and their heterogeneous nature can facilitate recovery and reuse.

The oxidation step in the synthesis of the benzoic acid moiety also presents opportunities for applying green chemistry principles. Traditional oxidation methods often employ stoichiometric amounts of strong and hazardous oxidizing agents like potassium permanganate (B83412) or chromic acid. More sustainable alternatives involve the use of molecular oxygen or hydrogen peroxide as the primary oxidant, which are environmentally benign. The catalytic aerobic oxidation of alkylbenzenes, such as p-xylene (B151628) to p-toluic acid, has been demonstrated using transition metal catalysts in water as the solvent. Similarly, the oxidation of ethylbenzene derivatives can be achieved with high selectivity using heterogeneous catalysts like cobalt oxide supported on carbon materials, which can be recycled and reused. These methods often operate under milder conditions and generate less waste compared to traditional oxidation protocols.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| Suzuki-Miyaura Coupling | ||

| Solvent | Organic solvents (e.g., Dioxane, Toluene) | Water, or aqueous solvent mixtures acs.orgrsc.org |

| Catalyst | Homogeneous Pd catalysts | Recyclable heterogeneous or nanocatalysts, low ppm catalyst loading researchgate.net |

| Oxidation of Alkyl Group | ||

| Oxidant | Stoichiometric KMnO₄ or CrO₃ | Catalytic O₂ or H₂O₂ |

| Catalyst | - | Recyclable transition metal catalysts (e.g., Co/Mn) |

| Solvent | Harsh acidic or basic media | Water |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally friendly, cost-effective, and sustainable without compromising efficiency and yield.

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from its precursors, by-products, and other related impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is exceptionally well-suited for the analysis of this compound. This is due to the compound's polarity and low volatility, which are characteristic of carboxylic acids. A reversed-phase HPLC method would typically be developed for effective separation. ekb.eg The coupling of HPLC with mass spectrometry (MS) provides a powerful tool for both quantification and identification.

In an LC-MS system, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for such compounds, with negative ion mode being particularly effective for acidic molecules, leading to the formation of a prominent deprotonated molecule ion [M-H]⁻. nih.gov This allows for highly sensitive and selective detection. LC-MS/MS can further enhance selectivity by monitoring specific fragmentation transitions, which is invaluable for analyzing the target compound in complex matrices. researchgate.neteurl-pesticides.eu

Hypothetical LC-MS data for this compound and potential analogues are presented below. The retention times (RT) and mass-to-charge ratios (m/z) are illustrative of a typical reversed-phase separation.

Table 1: Illustrative LC-MS Data for Target Compound and Analogues This is an interactive data table. You can sort and filter the data as needed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Hypothetical RT (min) |

|---|---|---|---|---|

| This compound | C₁₅H₁₃FO₂ | 244.26 | 243.08 | 12.5 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 139.02 | 4.2 |

| 4-Ethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | - | 5.1 |

| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 217.93 / 219.93 | 6.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Forms

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical. The carboxylic acid functional group is highly polar and non-volatile, which leads to poor chromatographic performance, including severe peak tailing and potential irreversible adsorption onto the GC column. researchgate.net

To overcome these limitations, chemical derivatization is required. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative. jfda-online.comresearchgate.net This transformation improves chromatographic behavior and allows for successful GC-MS analysis. copernicus.org

Common derivatization strategies include:

Alkylation: Converting the carboxylic acid to an ester, for example, a methyl ester using diazomethane (B1218177) or a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). researchgate.net PFB derivatives are particularly useful as they are highly responsive to Electron Capture Detectors (ECD). mdpi.com

Silylation: Reacting the carboxylic acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. copernicus.org

The choice of derivatization reagent depends on the specific analytical requirements, including the need for enhanced sensitivity or the presence of other reactive functional groups in the sample.

Table 2: Common Derivatization Reactions for GC-MS Analysis This is an interactive data table. You can sort and filter the data as needed.

| Derivatization Type | Reagent | Derivative Formed | Mass Increase (Da) | Key Advantage |

|---|---|---|---|---|

| Methylation | Diazomethane (CH₂N₂) | Methyl Ester | 14 | Forms a simple, volatile ester. |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ester | 72 | Mild reaction conditions, produces stable derivatives. copernicus.org |

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural determination of this compound. By analyzing various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete and unambiguous assignment of the molecular structure can be achieved.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the ethyl group. The protons on the fluorinated ring would exhibit additional splitting due to coupling with the ¹⁹F nucleus. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbon directly bonded to the fluorine atom would appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Other carbons in the fluorinated ring would show smaller, multi-bond couplings to fluorine.

¹⁹F NMR: The fluorine NMR spectrum is often simpler and highly sensitive. nih.gov For this molecule, it would consist of a single resonance, likely a doublet of doublets or a more complex multiplet, due to coupling with the ortho and meta protons on the same ring. nih.gov The chemical shift of the ¹⁹F signal is highly indicative of its electronic environment.

Table 3: Predicted NMR Data for this compound This is an interactive data table. You can sort and filter the data as needed.

| Atom Type | Atom Position (See Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Couplings |

|---|---|---|---|---|---|

| Proton | H-2 | ~8.2 (dd) | - | - | ³JHH, ⁴JHF |

| Proton | H-5 | ~7.8 (ddd) | - | - | ³JHH, ⁴JHH, ³JHF |

| Proton | H-6 | ~7.3 (t) | - | - | ³JHH, ³JHF |

| Proton | H-2'/H-6' | ~7.5 (d) | - | - | ³JHH |

| Proton | H-3'/H-5' | ~7.3 (d) | - | - | ³JHH |

| Proton | -CH₂- | ~2.7 (q) | - | - | ³JHH |

| Proton | -CH₃ | ~1.3 (t) | - | - | ³JHH |

| Proton | -COOH | ~13.0 (br s) | - | - | - |

| Carbon | C-1 (COOH) | - | ~168 | - | - |

| Carbon | C-4 (C-F) | - | ~165 (d) | - | ¹JCF |

| Carbon | C-1' (C-Et) | - | ~145 | - | - |

| Carbon | Aromatic CH | - | ~115-135 | - | nJCF |

| Carbon | Quaternary C | - | ~130-140 | - | nJCF |

| Carbon | -CH₂- | - | ~29 | - | - |

| Carbon | -CH₃ | - | ~15 | - | - |

(Structure for referencing atom positions in Table 3)

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the full molecular structure by revealing through-bond correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. sdsu.edu It would clearly show correlations between adjacent protons on each aromatic ring and, most distinctly, the correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chyoutube.com It allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.

Table 4: Key Expected HMBC Correlations for Structural Confirmation This is an interactive data table. You can sort and filter the data as needed.

| Proton(s) | Correlates to Carbon(s) | Bond Separation | Significance of Correlation |

|---|---|---|---|

| H-2 | C-4, C-6, C(OOH) | 2, 2, 2 | Confirms substitution pattern on fluorinated ring |

| H-2'/H-6' | C-4', C-3 | 2, 3 | Confirms C3-C1' biaryl linkage |

| H-3'/H-5' | C-1', C-2'/C-6' | 2, 2 | Confirms substitution pattern on ethylphenyl ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrations of chemical bonds. IR and Raman spectroscopy are complementary techniques; IR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. ksu.edu.saup.ac.za

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong, characteristic absorptions. A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, intense band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Other important bands include C-H stretches (aliphatic and aromatic) just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a strong C-F stretching vibration typically found in the 1100-1300 cm⁻¹ range. up.ac.za

Raman Spectroscopy: The Raman spectrum would also show these functional groups but with different relative intensities. It is particularly useful for observing symmetric vibrations that are weak in the IR spectrum. spectroscopyonline.com The symmetric stretching of the aromatic rings and the C-C bond connecting the two phenyl rings would likely produce strong Raman signals, providing valuable structural information.

Table 5: Predicted Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data as needed.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch | Aromatic | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850-2980 | 2850-2980 | Medium-Strong |

| C=O Stretch | Carbonyl (Acid) | 1680-1710 | 1680-1710 | Very Strong (IR) |

| C=C Stretch | Aromatic Rings | 1450-1610 | 1450-1610 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Weak | Strong (IR) |

| C-F Stretch | Aryl Fluoride | 1100-1300 | Weak | Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing not only the exact mass of the molecular ion but also detailed information about its fragmentation pathways under ionization. This technique allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, lending significant confidence to its structural assignment.

The exact mass of the [M-H]⁻ ion of this compound can be calculated and then compared with the experimentally determined value from HRMS to confirm its elemental composition (C₁₅H₁₃FO₂). The high precision of HRMS, typically within a few parts per million (ppm), allows for clear differentiation from other potential elemental formulas.

Electron ionization (EI) or electrospray ionization (ESI) are commonly employed methods to induce fragmentation. The resulting fragmentation pattern is a molecular fingerprint that reveals the underlying structure. For this compound, characteristic fragmentation would be expected to involve the carboxylic acid and the biaryl system. Key fragmentation pathways for similar aromatic carboxylic acids often include:

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acid derivatives.

Loss of Water: A neutral loss of H₂O (18 Da) from the molecular ion can occur.

Cleavage of the Ethyl Group: Fragmentation of the ethyl substituent can occur through the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).

Ring Fragmentation: Cleavage of the aromatic rings can also occur, leading to a variety of smaller charged fragments.

A representative table of expected HRMS fragmentation data for this compound is presented below.

| Fragment Ion | Proposed Structure | Neutral Loss | Calculated m/z |

| [M-H]⁻ | C₁₅H₁₂FO₂⁻ | H | 243.0821 |

| [M-H-H₂O]⁻ | C₁₅H₁₀FO⁻ | H₂O | 225.0716 |

| [M-H-CO₂]⁻ | C₁₄H₁₂F⁻ | CO₂ | 199.0923 |

| [M-H-C₂H₅]⁻ | C₁₃H₈FO₂⁻ | C₂H₅ | 215.0508 |

This table is illustrative and based on common fragmentation patterns of aromatic carboxylic acids.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Furthermore, XRD analysis reveals the intricate network of intermolecular interactions that govern the crystal packing. For this compound, several types of non-covalent interactions are expected to play a significant role in the supramolecular assembly:

O-H···O Hydrogen Bonds: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form dimeric structures through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. nih.gov

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, leading to the formation of C-H···F interactions with hydrogen atoms from the aromatic rings or the ethyl group of neighboring molecules. researchgate.netacs.org These interactions, while weaker than conventional hydrogen bonds, can be crucial in directing the crystal packing. researchgate.netacs.org

Below is a representative table of typical intermolecular interaction geometries and torsional angles observed in related fluorinated benzoic acid crystal structures.

| Interaction Type | Donor-Acceptor | Distance (Å) | **Angle (°) ** |

| Hydrogen Bond | O-H···O | 2.6 - 2.8 | 160 - 180 |

| Hydrogen Bond | C-H···F | 2.9 - 3.5 | 120 - 160 |

| Structural Feature | Description | Typical Value | |

| Torsional Angle | C-C-C-C (between rings) | 20° - 50° |

This table provides typical values based on data from structurally related compounds and is intended to be illustrative. nih.govnih.govresearchgate.netacs.org

Mechanistic Investigations and Reactivity Profiles of 3 4 Ethylphenyl 4 Fluorobenzoic Acid

Reaction Mechanisms Involving Carboxylic Acid Activation and Functionalization

The carboxylic acid moiety is a versatile functional group that can be activated for various transformations. In aromatic compounds like 3-(4-ethylphenyl)-4-fluorobenzoic acid, these reactions are pivotal for creating more complex molecules. The activation of the carboxyl group often serves as a gateway to forming new carbon-carbon and carbon-heteroatom bonds. Such processes are central to modern organic synthesis due to the wide availability and stability of carboxylic acids. nih.govthieme-connect.com

Decarboxylative Processes in Aryl Carboxylic Acid Reactivity

Decarboxylative cross-coupling reactions involve the substitution of a carboxyl group with a new chemical moiety, releasing carbon dioxide in the process. wikipedia.org This method is advantageous because it utilizes inexpensive and stable carboxylic acids as starting materials, making it a more sustainable alternative to traditional cross-coupling reactions that often require pre-formed organometallic reagents. wikipedia.orgnih.gov These reactions can be used to form biaryls, aryl alkynes, and other valuable structures. wikipedia.org

The general mechanism for these transformations often involves a transition metal catalyst, a base, and sometimes an oxidant. wikipedia.org The carboxylic acid is converted into a more reactive species, which then undergoes decarboxylation to form an organometallic intermediate. This intermediate subsequently reacts with a coupling partner to yield the final product. Recent advancements have led to the development of milder reaction conditions, including visible light-mediated decarboxylation of aryl carboxylic acids to generate aryl radicals. nih.gov While many protocols require ortho-substituents to facilitate the reaction, methods that work for a broader range of substrates, including those without such directing groups, are being developed. nih.gov

Nickel and Palladium-Catalyzed Reactions of Aromatic Carboxylic Acids

Both nickel and palladium are highly effective catalysts for the functionalization of aromatic carboxylic acids. wikipedia.orgnih.gov Palladium, in particular, has been extensively used in decarboxylative cross-coupling reactions. thieme-connect.comacs.org However, due to the high cost and lower abundance of palladium, there is a growing interest in using first-row transition metals like nickel as more economical and sustainable alternatives. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts can facilitate a wide array of decarboxylative couplings, including Heck-type reactions and the formation of biaryls. wikipedia.orgthieme-connect.comacs.org The catalytic cycle typically begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. wikipedia.orglookchem.com This is followed by a transmetalation step with a metal-carboxylate (often copper or silver) and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.org In some cases, the decarboxylation is believed to occur directly at the palladium center. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a powerful alternative and can often couple a broader range of electrophiles than palladium. nih.gov Nickel-catalyzed decarboxylative couplings have been developed for forming various bonds, including C-C, C-N, and C-S. nih.govacs.org These reactions can proceed through different mechanisms, sometimes involving metallaphotoredox catalysis where a photocatalyst is used in conjunction with the nickel catalyst to enable the reaction under mild, light-mediated conditions. acs.org Nickel has been successfully used in the decarboxylative coupling of perfluorobenzoates with aryl halides and sulfonates, demonstrating its utility for fluorinated substrates. nih.govacs.org

Table 1: Comparison of Nickel and Palladium in Decarboxylative Couplings

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost & Abundance | Higher cost, less abundant | Lower cost, more earth-abundant nih.gov |

| Reaction Types | Heck-type, biaryl synthesis, C-C, and C-heteroatom bond formation wikipedia.orgthieme-connect.com | Biaryl synthesis, C-C, C-N, C-S bond formation; often with a broader electrophile scope nih.govnih.govacs.org |

| Common Mechanisms | Often involves Pd(0)/Pd(II) cycles; can be assisted by co-catalysts like copper or silver wikipedia.org | Can involve various oxidation states (e.g., Ni(0)/Ni(II), Ni(I)/Ni(III)); amenable to photoredox catalysis acs.orgacs.org |

| Substrate Scope | Well-established for a wide range of aryl carboxylic acids and halides acs.org | Effective for challenging substrates, including fluorinated ones and a wider range of electrophiles nih.govacs.org |

Influence of Fluorine Atom on Aromatic Ring Reactivity and Selectivity

The fluorine atom in this compound exerts a profound influence on the molecule's chemical behavior. Its high electronegativity and ability to participate in resonance create a unique electronic environment that affects both reactivity and regioselectivity in various reactions. numberanalytics.comnih.gov

Electronic Effects of Fluorine on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents.

Electrophilic Aromatic Substitution (EAS): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds (a strong -I inductive effect). numberanalytics.comcsbsju.edu This deactivates the ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. youtube.com However, fluorine also has lone pairs of electrons that it can donate to the ring via resonance (a +M effect), which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect, fluorine is considered a deactivating, ortho, para-directing group. csbsju.edu In some specific cases, fluorine has been shown to be an activating substituent. acs.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the strong electron-withdrawing nature of fluorine activates the aromatic ring toward attack by nucleophiles. numberanalytics.comwyzant.com This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.com Fluorine's inductive effect stabilizes this intermediate, lowering the activation energy and accelerating the reaction. stackexchange.commasterorganicchemistry.com Consequently, aryl fluorides can be more reactive than other aryl halides in SNAr reactions, even though fluoride (B91410) is typically a poor leaving group. wyzant.comlibretexts.org

Directed C-H Activation and Functionalization Mediated by Fluorine or Carboxyl Groups

Both the fluorine atom and the carboxyl group can serve as directing groups in C-H activation, a powerful strategy for selectively forming new bonds at otherwise unreactive C-H sites. rsc.orgacs.org

Carboxyl Group-Directed C-H Activation: The carboxylate group can coordinate to a transition metal catalyst, positioning the metal in close proximity to the ortho C-H bonds. acs.orgamazonaws.com This chelation assistance facilitates the cleavage of the C-H bond, enabling selective functionalization at the ortho position. researchgate.netrsc.org This strategy is widely used because it employs a native functional group, avoiding the need to install and later remove an external directing group. acs.org

Fluorine-Directed C-H Activation: The fluorine atom can also direct C-H activation, typically to the C-H bond ortho to it. ox.ac.ukacs.org The reactivity of C-H bonds ortho to a fluorine substituent is enhanced relative to other positions on the ring. bohrium.com This effect is attributed to the influence of fluorine on the C-H bond energies and the stabilization of the resulting metal-carbon bond. ox.ac.uk Base-assisted C-H activation reactions, often proceeding through a Concerted Metalation-Deprotonation (CMD) mechanism, frequently show this ortho-selectivity. acs.org

In a molecule like this compound, the interplay between the directing effects of the carboxyl group (to position 3 and 5) and the fluorine atom (to position 5) would create a complex reactivity profile, potentially allowing for regioselective functionalization depending on the chosen catalyst and reaction conditions.

Reactivity of the Carboxyl Group in Substituted Benzoic Acids

The reactivity of the carboxyl group in benzoic acid derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. libretexts.org These substituents can alter the acidity of the proton and the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups, such as the fluorine atom and the nitro group, increase the acidity of the carboxylic acid. msu.edulibretexts.org They do this by inductively pulling electron density away from the carboxyl group, which stabilizes the resulting carboxylate anion after deprotonation. libretexts.orgopenstax.org Conversely, electron-donating groups decrease acidity. libretexts.org For this compound, the electron-withdrawing fluorine atom would be expected to increase its acidity compared to benzoic acid itself.

Table 2: Common Reactions of the Carboxyl Group

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Esterification | Reaction with an alcohol to form an ester, typically under acidic conditions. | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) |

| Amide Formation | Reaction with an amine to form an amide. Often requires activation of the carboxylic acid. | Amine (R'-NH₂), Coupling agents (e.g., DCC, EDC) |

| Acid Halide Formation | Conversion to a more reactive acyl halide. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Reduction | Reduction of the carboxylic acid to a primary alcohol. | Strong reducing agents (e.g., Lithium aluminum hydride (LiAlH₄)) |

| Decarboxylation | Removal of the carboxyl group as CO₂. Often catalyzed by transition metals. wikipedia.org | Heat, Transition metal catalysts (e.g., Pd, Ni, Cu) wikipedia.orgresearchgate.netruhr-uni-bochum.de |

Stereochemical Considerations in Diaryl Systems

The spatial arrangement of atoms in diaryl systems, such as this compound, gives rise to important stereochemical phenomena. The key consideration in these molecules is the rotation around the single bond connecting the two aryl rings. This rotation is often not free and can be hindered by the presence of substituents on the rings, leading to a form of stereoisomerism known as atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers, or rotamers. wikipedia.org This phenomenon is particularly prevalent in ortho-substituted biphenyl (B1667301) compounds. For atropisomerism to be observed at room temperature, the rotational energy barrier must be sufficiently high, typically considered to be greater than 22 kcal/mol (93 kJ/mol), which corresponds to a half-life of at least 1000 seconds for interconversion. wikipedia.org

In the case of this compound, the substituents are not in the ortho positions (positions 2, 2', 6, and 6'). The ethyl group is at the para-position (4') of one phenyl ring, and the fluorine and carboxylic acid groups are at the para (4) and meta (3) positions of the other ring, respectively. The absence of bulky ortho-substituents significantly lowers the barrier to rotation around the aryl-aryl single bond.

The rotational barrier in unsubstituted biphenyl is relatively low, with experimental values around 6.0 kcal/mol for the planar transition state and 6.5 kJ/mol for the perpendicular transition state. comporgchem.com The presence of substituents can influence this barrier. Electron-donating or electron-withdrawing groups in the para positions can have a modest effect on the rotational energy barrier. researchgate.net However, these effects are generally not large enough to create stable atropisomers in the absence of ortho-substituents.

Computational studies on various substituted biphenyls have provided insights into the factors governing rotational barriers. Density functional theory (DFT) calculations have been employed to determine the torsional barriers of a wide range of substituted biphenyls, showing good agreement with experimental data. rsc.org These studies confirm that the size and position of the substituents are the primary determinants of the rotational barrier height.

For this compound, the ethyl group at the 4'-position and the fluorine at the 4-position are not expected to create significant steric hindrance to rotation. The carboxylic acid group at the 3-position is also not positioned to sterically clash with the other ring during rotation. Therefore, it is highly probable that this compound exists as a mixture of rapidly interconverting conformers at room temperature, rather than as stable, isolable atropisomers. The molecule would be considered to have a low rotational barrier, allowing for free rotation around the C-C single bond connecting the two phenyl rings.

While stable atropisomerism is unlikely, the conformational preferences of the molecule in different environments, such as in solution or in a crystal lattice, may be influenced by intermolecular interactions like hydrogen bonding involving the carboxylic acid group. ucl.ac.uk The planarity or twisting of the diaryl system can be affected by these interactions. However, this does not equate to the existence of isolable atropisomers.

Below is a table summarizing the general influence of substituent position on the rotational barrier in biphenyl systems.

| Substituent Position | General Effect on Rotational Barrier | Likelihood of Atropisomerism |

| Ortho (2, 2', 6, 6') | Significant increase in barrier height due to steric hindrance. | High |

| Meta (3, 3', 5, 5') | Moderate and varied effects, generally smaller than ortho. | Low to Moderate |

| Para (4, 4') | Minimal steric effect; can have minor electronic effects. | Very Low |

Applications and Material Science Relevance of 3 4 Ethylphenyl 4 Fluorobenzoic Acid

Building Blocks for Advanced Polymeric Materials and Liquid Crystals

The inherent characteristics of 3-(4-Ethylphenyl)-4-fluorobenzoic acid, such as its rigid, rod-like biphenyl (B1667301) core and reactive terminal group, make it an exemplary building block for high-performance polymers and liquid crystals. The strategic placement of the fluoro and ethyl substituents can be leveraged to fine-tune the macroscopic properties of materials derived from it.

Functional Monomers in Polymer Synthesis for Tunable Properties

The carboxylic acid group on the this compound molecule serves as a prime functional handle for polymerization reactions. It can readily undergo polycondensation with appropriate co-monomers, such as diamines or diols, to form aromatic polyamides and polyesters, respectively. These classes of polymers are renowned for their high thermal stability and mechanical strength.

The incorporation of the this compound moiety into a polymer backbone would be expected to impart several desirable properties:

Thermal Stability: The aromatic biphenyl structure contributes to a high glass transition temperature (Tg) and thermal decomposition temperature, which are characteristic of high-performance aromatic polymers. nih.govresearchgate.net

Solubility: The presence of the flexible ethyl group and the polar fluorine atom can disrupt polymer chain packing, potentially enhancing the solubility of the resulting polymers in common organic solvents, a significant advantage for processing. nih.gov

Dielectric Properties: The fluorine substituent is highly electronegative and can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics. nih.gov

While specific experimental data for polymers derived from this compound is not extensively documented in publicly available literature, the properties of analogous fluorinated aromatic polyamides provide insight into the expected performance.

Table 1: Representative Properties of Aromatic Polyamides Derived from Structurally Similar Biphenyl Carboxylic Acids

| Property | Typical Value Range | Significance |

|---|---|---|

| Inherent Viscosity (dL/g) | 0.6 - 1.2 | Indicates high molecular weight formation. |

| Glass Transition Temp. (Tg) | 180 - 290 °C | Defines the upper service temperature. |

| 5% Weight Loss Temp. (TGA) | > 450 °C | Demonstrates high thermal stability. |

| Tensile Strength (MPa) | 85 - 120 | Measures the material's mechanical strength. |

| Solubility | Soluble in NMP, DMAc, DMF | Facilitates solution-based processing like film casting. |

Note: This table presents typical data for aromatic polyamides to illustrate the potential characteristics of polymers based on this compound. Data is generalized from studies on analogous systems. nih.govresearchgate.netmdpi.com

Integration into Mesogenic Structures for Liquid Crystal Development

The rigid, elongated (calamitic) shape of the this compound molecule is a fundamental prerequisite for liquid crystalline (mesogenic) behavior. Biphenyl derivatives are a cornerstone in the design of liquid crystal materials used in display technologies. mdpi.com The molecule's structural features are highly conducive to forming mesophases:

Rigid Core: The biphenyl unit provides the necessary structural rigidity to promote the orientational order required for nematic or smectic phases. mdpi.com

Anisotropy: The difference in electronic polarizability along the long and short molecular axes, enhanced by the aromatic rings, is critical for inducing dielectric anisotropy, which allows the molecules to be aligned by an electric field.

Terminal and Lateral Groups: The terminal ethyl group and lateral fluorine atom can influence the melting point, clearing point, and the specific type of mesophase formed. beilstein-journals.org A lateral fluorine atom, in particular, is known to significantly affect dielectric anisotropy. beilstein-journals.org

By converting the carboxylic acid to an ester or other suitable linkage, this compound can be incorporated into larger molecules designed to exhibit specific liquid crystal phases. While specific mesophase transition data for derivatives of this exact compound are not readily found, the general behavior of fluorinated biphenyl liquid crystals is well-established.

Table 2: Influence of Structural Components on Liquid Crystal Properties

| Structural Feature | Influence on Properties |

|---|---|

| Biphenyl Core | Provides rigidity, promotes mesophase formation. mdpi.com |

| Terminal Alkyl/Ethyl Chain | Affects melting point and clearing point; influences mesophase type. |

| Lateral Fluoro Substituent | Modifies dielectric anisotropy, viscosity, and clearing point. beilstein-journals.org |

Precursors for the Synthesis of Diverse Organic Scaffolds and Specialty Chemicals

Beyond materials science, this compound is a valuable precursor for the synthesis of a wide array of more complex organic molecules. Its functionalized biphenyl structure can be found in pharmaceuticals, agrochemicals, and other specialty chemicals.

Role as Intermediates in Multi-Component Reactions

The carboxylic acid functionality allows this compound to participate as a key component in various multi-component reactions (MCRs). MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. The use of this acid in reactions like the Ugi or Passerini reactions would allow for the rapid generation of complex molecular libraries with a high degree of structural diversity, incorporating the ethyl-phenyl-fluorophenyl scaffold.

Derivatization for Exploration of Novel Chemical Entities

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a gateway for numerous chemical transformations. This compound can be derivatized through several common reactions to explore novel chemical entities for various applications, including medicinal chemistry.

Common derivatization pathways include:

Amide Formation: Reaction with various amines via coupling agents yields a diverse range of amides. This is a common strategy in drug discovery.

Esterification: Reaction with alcohols produces esters, which can be used as liquid crystal intermediates or as prodrugs. globalscientificjournal.com

Reduction: Reduction of the carboxylic acid can yield the corresponding benzyl (B1604629) alcohol, which can be further functionalized.

Halogenation of the Acid: Conversion to an acid chloride creates a highly reactive intermediate for acylation reactions.

These derivatization reactions enable chemists to systematically modify the structure and explore its structure-activity relationships for various biological targets or material properties.

Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of this compound makes it an excellent candidate for use as an organic linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). ossila.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures.

The suitability of this molecule as a ligand stems from two key features:

Coordinating Group: The carboxylate group (formed by deprotonation of the carboxylic acid) can effectively bind to metal centers. acs.orgacs.org

Rigid Spacer: The biphenyl unit acts as a rigid and well-defined spacer, which is crucial for creating predictable and stable framework topologies with permanent porosity. rsc.org

By using this compound as a ligand, it is possible to synthesize MOFs with tailored pore sizes and functionalities. The ethyl and fluoro groups would decorate the internal pores of the resulting framework, influencing its properties such as gas sorption selectivity and catalytic activity. While specific MOFs constructed from this exact ligand are not prominently reported, the use of substituted biphenyl dicarboxylic acids is a well-established strategy in the design of functional MOFs. nih.govacs.orgrsc.org

Design of Porous Frameworks with Specific Topological Features

There is no available research describing the use of this compound as a building block for porous frameworks. Therefore, information regarding the resulting topological features, pore structures, or crystallographic data of any such materials is non-existent in the current body of scientific literature.

Potential for Selective Adsorption, Catalysis, or Sensing

As no porous frameworks based on this compound have been synthesized and reported, there are no studies on their potential applications. Research into selective adsorption of gases or liquids, catalytic activity for chemical transformations, or the development of chemical sensors using frameworks derived from this compound has not been published.

Concluding Remarks and Future Research Trajectories

Emerging Trends in Diaryl Carboxylic Acid Chemistry

The field of diaryl carboxylic acid chemistry is dynamic, continually evolving with the advent of new synthetic methodologies and a deeper understanding of molecular interactions. A significant trend is the development of novel catalytic systems that enable more efficient and selective synthesis. For instance, dirhodium catalysts are being used for highly selective C-H functionalization, allowing for the precise construction of complex molecules from simpler precursors. acs.org This represents a powerful tool for creating new diaryl compounds that were previously difficult to access. acs.org

Another major thrust is the integration of advanced technologies into chemical research. Artificial intelligence and machine learning are increasingly being used to predict the properties of new compounds and to design novel molecules with desired characteristics, accelerating the discovery process for new drugs and materials. patsnap.compatsnap.com This computational approach can help identify promising diaryl carboxylic acid candidates for specific applications. Furthermore, there is a growing emphasis on modifying carboxylic acids to enhance their properties. Researchers have developed simpler, safer, and more efficient methods to add single carbon atoms to carboxylic acid structures, a process known as homologation, which can improve a drug's efficacy or how it is absorbed by the body. unc.edu

The development of prodrugs, where the carboxylic acid group is chemically modified to improve its delivery and pharmacokinetic profile, is also a key area of innovation. patsnap.com These trends collectively point towards a future where the synthesis and application of diaryl carboxylic acids are more precise, predictable, and tailored to specific functions.

Table 1: Key Emerging Trends in Diaryl Carboxylic Acid Chemistry

| Trend | Description | Potential Impact | Source |

|---|---|---|---|

| Advanced Catalysis | Development of novel catalysts, such as dirhodium-based systems, for highly selective C-H functionalization and cross-coupling reactions. | More efficient and precise synthesis of complex diaryl structures with fewer side products. | acs.org |

| AI and Machine Learning | Integration of computational tools for predictive modeling of molecular properties and rational design of new compounds. | Accelerated discovery of novel carboxylic acids for pharmaceuticals and materials science. | patsnap.compatsnap.com |

| Novel Modification Strategies | New chemical methods, such as efficient homologation, to fine-tune the structure and properties of existing carboxylic acids. | Enhanced drug efficacy, bioavailability, and stability. | unc.edu |

| Prodrug Development | Designing modified versions of carboxylic acid drugs to improve their delivery and release within the body. | Improved pharmacokinetics, reduced side effects, and better patient outcomes. | patsnap.com |

Interdisciplinary Research Opportunities with 3-(4-Ethylphenyl)-4-fluorobenzoic acid

The unique structure of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry, medicine, agriculture, and materials science. The presence of a fluorine atom is particularly significant, as fluorination is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability and biological activity. innospk.com

Medicinal Chemistry: This compound could serve as a crucial building block for synthesizing new active pharmaceutical ingredients (APIs). innospk.com Its diaryl core is a feature present in many established drugs. Future research could involve collaborations with pharmacologists and biochemists to synthesize derivatives and screen them for activity against various diseases, such as cancer or inflammatory conditions. patsnap.com The ethylphenyl group offers a site for further chemical modification to optimize binding to biological targets.

Agrochemicals: Fluorinated benzoic acids are used as precursors in the synthesis of pesticides and herbicides. innospk.com Collaborative projects between organic chemists and agricultural scientists could explore the potential of this compound derivatives as novel agents for crop protection, contributing to more sustainable farming and global food security. innospk.com

Materials Science: Diaryl structures are often investigated for applications in polymers and electronic materials. Research teams including polymer chemists and physicists could investigate the incorporation of this compound into new materials. Its specific structure might impart desirable properties such as thermal stability, liquid crystallinity, or unique optical characteristics, making it useful for creating specialized dyes or polymers. innospk.com

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application of this compound | Key Structural Feature | Source |

|---|---|---|---|

| Medicinal Chemistry | Building block for novel Active Pharmaceutical Ingredients (APIs). | Fluorine atom and diaryl core enhance biological activity and stability. | patsnap.cominnospk.com |

| Agrochemicals | Precursor for new pesticides and herbicides. | Fluorinated benzoic acid structure is common in crop protection agents. | innospk.com |

| Materials Science | Monomer for synthesizing specialty polymers or dye intermediates. | Rigid diaryl structure can impart useful thermal or optical properties. | innospk.com |

Perspectives on Sustainable and Scalable Production Methodologies

As the potential applications of compounds like this compound expand, the need for sustainable and scalable production methods becomes paramount. Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The future of fine chemical manufacturing lies in the adoption of green chemistry principles.

A major breakthrough in this area is the development of methods to produce fluorochemicals without using the highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas. ox.ac.uk Researchers have pioneered a method inspired by biomineralization that allows for the direct use of fluorspar (CaF₂), a naturally occurring mineral, to create fluorochemicals. ox.ac.uk This process is safer, less energy-intensive, and significantly reduces the environmental risks associated with HF transport and use. ox.ac.uk Applying such a methodology to the synthesis of fluorinated precursors for this compound would represent a major step towards sustainability.

Furthermore, the use of biotechnology and biocatalysis offers a promising green alternative to traditional synthesis. patsnap.com While the biosynthesis of a complex molecule like this compound is a long-term goal, research into the microbial production of simpler aromatic acids, such as aminobenzoic acid, is already underway. mdpi.com These biological systems operate in water under mild conditions and use renewable feedstocks, providing a blueprint for future biomanufacturing.

For more immediate improvements, optimizing existing synthetic routes, such as the Suzuki coupling often used to create diaryl bonds, is crucial. chemicalbook.com Research into process intensification, which aims to minimize energy and solvent use, and the development of more robust and recyclable catalysts can make these established methods more economically viable and environmentally friendly on an industrial scale. patsnap.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for biphenyl formation or electrophilic aromatic substitution for fluorine introduction. For example, coupling 4-ethylphenylboronic acid with a fluorinated benzoic acid precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C can yield the target compound . Optimization includes adjusting catalyst loading (0.5–2 mol%), base selection (K₂CO₃ vs. NaHCO₃), and reaction time (12–24 hrs). Purity can be monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂). ¹⁹F NMR detects the fluorine environment (δ -110 to -115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- FTIR : Confirms carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and C-F bonds (1220–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 262.08) .

- HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity (>95%). Ambiguities in retention times can be resolved by spiking with authentic standards .

Q. How does the electronic influence of the 4-ethylphenyl substituent affect the acidity and reactivity of the benzoic acid moiety compared to other aryl-substituted derivatives?

- Methodological Answer : The electron-donating ethyl group (via inductive effects) reduces benzoic acid acidity compared to electron-withdrawing substituents (e.g., -NO₂). pKa can be measured via potentiometric titration (expected pKa ~4.2–4.5 vs. ~3.8 for nitro-substituted analogs). Reactivity in esterification or amidation is enhanced due to reduced steric hindrance compared to bulkier substituents .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization strategies include:

- Dose-Response Curves : Test across 5–6 log units (1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2 fluorometric assay) with cell-based anti-inflammatory readouts (e.g., IL-6 ELISA) .

- Metabolic Stability : Use hepatocyte models (e.g., human HepG2) to assess if discrepancies stem from compound degradation (LC-MS/MS metabolite tracking) .

Q. In crystallographic studies of this compound, how do SHELXL refinement parameters inform conformational analysis and intermolecular interactions?

- Methodological Answer : SHELXL refinement (via WinGX suite) analyzes displacement ellipsoids (Uij values) to assess molecular rigidity. Hydrogen bonding (e.g., carboxylic acid dimer O-H···O distances ~2.6 Å) and π-π stacking (3.5–4.0 Å between aryl rings) are critical for crystal packing. Compare thermal parameters (B-factors) with analogous structures (e.g., 4-chloro derivatives) to evaluate substituent effects on lattice stability .

Q. What computational chemistry approaches best predict the solid-state packing behavior and potential pharmacological target interactions of this compound?

- Methodological Answer :

- Solid-State Packing : Density Functional Theory (DFT) with periodic boundary conditions (VASP software) models lattice energies. Compare predicted vs. experimental X-ray densities (<5% deviation) .

- Pharmacological Targets : Molecular docking (AutoDock Vina) screens against COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Validate with MD simulations (NAMD, 100 ns) to assess binding mode stability .

Q. How does isotopic labeling (e.g., ¹³C in the ethyl group or ¹⁸O in the carboxylate) enhance mechanistic studies of metabolic transformations in hepatocyte models?

- Methodological Answer : ¹³C-labeled ethyl groups (synthesized via [¹³C₂]-ethyl bromide alkylation) track metabolic cleavage (e.g., CYP450-mediated oxidation to 4-fluorobenzoic acid). ¹⁸O labeling (H₂¹⁸O hydrolysis) identifies esterase activity. LC-HRMS quantifies labeled metabolites (e.g., 3-phenoxy-4-fluorobenzoic acid glycine conjugates) to map metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.